
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is an organic compound that features a dioxolane ring and a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves the formation of the dioxolane ring followed by the attachment of the pentanol chain. One common method is the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone to form the dioxolane ring. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and reduce costs.
化学反应分析
Types of Reactions
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of materials with specific properties.
作用机制
The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.
相似化合物的比较
Similar Compounds
®-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The enantiomer of the compound.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The racemic mixture.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid: An oxidized form.
Uniqueness
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
NMJVDWPHHQRLCV-VIFPVBQESA-N |
手性 SMILES |
CC1(OC[C@@H](O1)CCCCCO)C |
规范 SMILES |
CC1(OCC(O1)CCCCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B13823684.png)
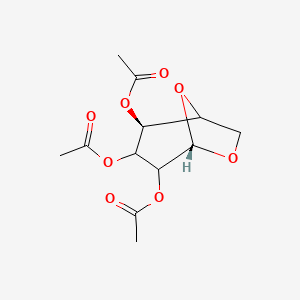
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
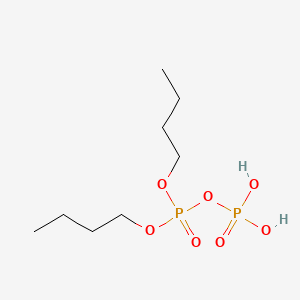
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
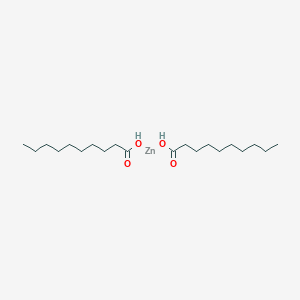
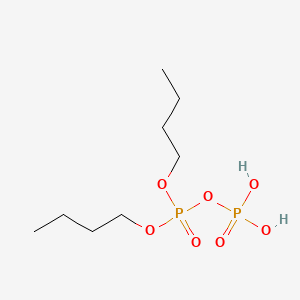
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)

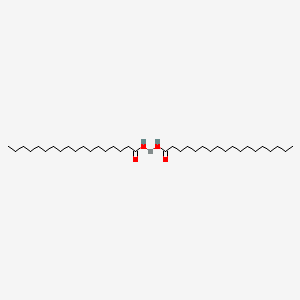
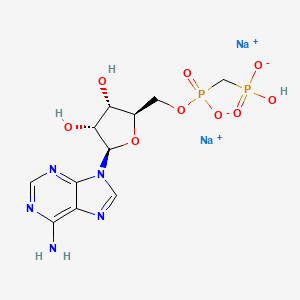
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
